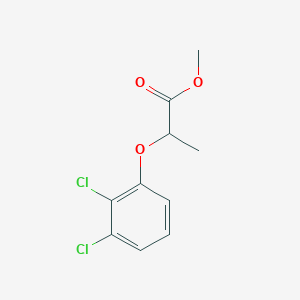
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole, also known as EMT, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. EMT has been found to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.
Wissenschaftliche Forschungsanwendungen
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of bacteria and cancer cells. 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has been shown to inhibit DNA synthesis and cell division in bacteria, as well as induce apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and cancer cells, as well as induce apoptosis in cancer cells. 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole is its broad-spectrum antibacterial and antifungal activity, which makes it a potentially useful therapeutic agent for the treatment of infectious diseases. 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has also been shown to exhibit antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole is its relatively low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole. One area of research could be the development of new synthetic methods for the production of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole and its analogs. Another area of research could be the optimization of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole's therapeutic properties, such as its solubility and bioavailability. Further studies are also needed to fully elucidate the mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole and its potential applications in the treatment of infectious diseases and cancer.
Conclusion
In conclusion, 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits antibacterial, antifungal, and antitumor activities, and has a range of biochemical and physiological effects. While 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has some limitations, such as its low solubility in water, it remains a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole and its potential applications in the treatment of infectious diseases and cancer.
Eigenschaften
IUPAC Name |
2-(4-ethyl-5-methylthiophen-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-3-9-8(2)18-7-10(9)12-14-15-13(16-12)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSLDTYIIODUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-5-methylthiophen-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4779444.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4779451.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B4779459.png)

![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)
![{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
![1-benzyl-5-(2,6-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4779493.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)

![2-[3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4779510.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B4779516.png)
![dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4779528.png)
